REACTION_SMILES
|
[C:9](=[O:10])([Cl:11])[Cl:12].[Cl:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][Cl:7].[ClH:8].[cH:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[Cl:1][CH2:2][CH2:3][N:4]([CH2:5][CH2:6][Cl:7])[C:9](=[O:10])[Cl:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCNCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(Cl)N(CCCl)CCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |